molecular formula C13H16O2 B8591260 7-(Tert-butyl)chroman-4-one

7-(Tert-butyl)chroman-4-one

Cat. No.: B8591260
M. Wt: 204.26 g/mol
InChI Key: MFOHYUXVMNIPOL-UHFFFAOYSA-N
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Description

7-(Tert-butyl)chroman-4-one is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

7-tert-butyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C13H16O2/c1-13(2,3)9-4-5-10-11(14)6-7-15-12(10)8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

MFOHYUXVMNIPOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)CCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The crude 7-tert-butyl-chroman-4-ol from step B was dissolved in 50 ml dichloromethane. Pyridinium chlorochromate (4.31 g, 20 mmol) was added and the reaction mixture was stirred at ambient temperature for 3 hours, diluted with hexanes and filtered through a pad of celite. Solvent was removed from the filtrate under reduced pressure and the residue filtered through a pad of silica gel, eluting with 20% ethyl acetate:hexanes. Removal of solvent gave 2.37 g of crude product, which was chromatographed on silica gel with an eluent of 10% ethyl acetate: hexanes to give 1.50 g of the title compound (73% for 3 steps). 1H NMR (300 MHz, CDCl3) δ 7.83 (d, 1H, J=8.1 Hz), 7.07 (dd, 1H, J=8.3 and 1.9 Hz), 6.97 (d, 1H, J=1.7 Hz), 4.62 (m, 2H), 2.78 (m, 2H), 1.31 (s, 9H). MS (DCI) m/e 205 (M+H)+.
Name
7-tert-butyl-chroman-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

7-tert-Butyl-chroman-4-ol (assumed 32.1 mmol) was taken up in dichloromethane (250 mL) and with stirring was added PCC (14.36 g, 2eq) portion-wise. After the addition was complete, the resulting mixture was stirred for about 3 hours by which time the reaction was complete by TLC analysis. About 250 mL of hexanes were added to the mixture and it was then filtered through a pad of celite and the filtrate was concentrated. Purification by column chromatography on silica gel eluting with a gradient of 2% ethyl acetate in hexanes to 10% ethyl acetate in hexanes afforded the title compound as an off-white solid (3.838 g) (M+H)+=205.
Name
7-tert-Butyl-chroman-4-ol
Quantity
32.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
14.36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
250 mL
Type
solvent
Reaction Step Four

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